molecular formula C14H16N2S B11870177 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

Katalognummer: B11870177
Molekulargewicht: 244.36 g/mol
InChI-Schlüssel: WEYDOZIUTJGVHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydroisoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves multicomponent reactions that allow for the efficient construction of the thiazole and tetrahydroisoquinoline rings. One common method involves the reaction of 2-ethylthiazole with 1,2,3,4-tetrahydroisoquinoline under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the thiazole and tetrahydroisoquinoline rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and other research areas .

Eigenschaften

Molekularformel

C14H16N2S

Molekulargewicht

244.36 g/mol

IUPAC-Name

2-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole

InChI

InChI=1S/C14H16N2S/c1-2-14-16-13(9-17-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,2,5-6,8H2,1H3

InChI-Schlüssel

WEYDOZIUTJGVHS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.